molecular formula C12H17NO4S B13022983 Valine, N-[(3-methylphenyl)sulfonyl]-

Valine, N-[(3-methylphenyl)sulfonyl]-

Cat. No.: B13022983
M. Wt: 271.33 g/mol
InChI Key: BWWCEFJLVLTEJB-NSHDSACASA-N
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Description

Valine, N-[(3-methylphenyl)sulfonyl]- is a compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . It is a derivative of valine, an essential amino acid, and contains a sulfonyl group attached to a 3-methylphenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valine, N-[(3-methylphenyl)sulfonyl]- typically involves the reaction of valine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for Valine, N-[(3-methylphenyl)sulfonyl]- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Valine, N-[(3-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Valine, N-[(3-methylphenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Valine, N-[(3-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Valine, N-[(3-methylphenyl)sulfonyl]- can be compared with other similar compounds such as:

Uniqueness

The unique structure of Valine, N-[(3-methylphenyl)sulfonyl]- allows it to interact with specific molecular targets differently compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

(2S)-3-methyl-2-[(3-methylphenyl)sulfonylamino]butanoic acid

InChI

InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-5-9(3)7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m0/s1

InChI Key

BWWCEFJLVLTEJB-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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